molecular formula C16H14N2O4 B5090098 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B5090098
M. Wt: 298.29 g/mol
InChI Key: JHIYHOXVZRXRNS-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of N-heterocycles These compounds are characterized by the presence of nitrogen atoms within a ring structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the reaction of 2-(2-nitrophenyl)ethan-1-ol with a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . This method is metal- and photocatalyst-free, proceeding through intramolecular redox C–N coupling of branched hydroxyalkyl and nitro units .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign reagents and energy-efficient processes, are likely to be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reductive cyclization to form N-heterocycles.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various N-heterocycles, such as indoles and oxindoles .

Scientific Research Applications

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with molecular targets through its nitro and N-heterocyclic moieties. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can modulate cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of a nitro group and an N-heterocyclic structure, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in synthetic chemistry and biomedical research .

Properties

IUPAC Name

4-(2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15-13-9-5-6-10(8-7-9)14(13)16(20)17(15)11-3-1-2-4-12(11)18(21)22/h1-6,9-10,13-14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIYHOXVZRXRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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